molecular formula C13H21NOS B7941011 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol

Cat. No.: B7941011
M. Wt: 239.38 g/mol
InChI Key: AHOZXXPYDDZZII-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C13H21NOS and a molecular weight of 239.38 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with an isopropyl group and a 5-methylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 5-methylthiophene-2-carboxylic acid with isopropylamine under specific conditions to form the intermediate piperidine derivative. Subsequent steps may include reduction, alkylation, and purification processes to achieve the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: The compound may be utilized in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive molecule.

  • Medicine: It has potential therapeutic applications, and research is ongoing to explore its use in drug development and treatment of various diseases.

  • Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol can be compared with other similar compounds, such as 1-ethyl-4-(5-methylthiophen-2-yl)piperidin-4-ol and 1-methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical characteristics.

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-10(2)14-8-6-13(15,7-9-14)12-5-4-11(3)16-12/h4-5,10,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOZXXPYDDZZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2(CCN(CC2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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